2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone
Description
The compound 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone is a bicyclic heterocyclic molecule featuring a sulfur atom (thia) and a nitrogen atom (aza) in its bicyclo[2.2.1]heptane scaffold. Its structural uniqueness lies in the combination of a strained bicyclic system with sulfur and nitrogen heteroatoms, which may influence electronic properties, solubility, and binding affinity in biological systems.
Properties
IUPAC Name |
(2-methylpyrazol-3-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-12-9(2-3-11-12)10(14)13-5-8-4-7(13)6-15-8/h2-3,7-8H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFKKYCIAZKROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CC3CC2CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the bicyclic structure or the pyrazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
Medicinal Applications
-
Antiviral and Antitumor Activity
- Research indicates that similar bicyclic compounds exhibit antiviral properties, particularly against viral infections and tumors. The structure of 2-thia-5-azabicyclo[2.2.1]heptan derivatives has been associated with the inhibition of specific enzymes crucial for viral replication and tumor growth, suggesting potential therapeutic applications in treating diseases like cancer and viral infections .
-
Targeting Kinases
- Compounds related to this bicyclic structure have been studied for their ability to inhibit kinases, such as interleukin-1 receptor-associated kinase 4 (IRAK4). These kinases play significant roles in inflammatory responses and cancer progression, making them viable targets for drug development aimed at inflammatory diseases and cancers .
-
Neuropharmacological Effects
- The unique structure of 2-thia-5-azabicyclo[2.2.1]heptan derivatives may allow for penetration of the blood-brain barrier, which is critical for developing treatments for neurological disorders. Studies have shown that certain derivatives can interact with central nervous system targets, potentially leading to new treatments for conditions such as depression or anxiety .
Case Studies
Mechanism of Action
The mechanism of action of 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecule. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous bicyclic and heterocyclic systems, focusing on structural variations, synthetic pathways, and inferred physicochemical properties.
Bicyclic Core Modifications
2-Thia-5-azabicyclo[2.2.2]octane Derivatives
- Structural Difference : The bicyclo[2.2.2]octane system (e.g., in (1RS,4RS)-6,6-dimethyl-5-(methanesulfonyl)-7-(piperidin-1-yl)-2λ⁶-thia-5-azabicyclo[2.2.2]oct-7-en-2,2-dione) has an additional methylene group compared to the bicyclo[2.2.1]heptane scaffold, increasing ring size and reducing strain .
- Implications : Larger rings may exhibit altered conformational flexibility and binding modes. The [2.2.2] system in the cited compound showed two distinct molecular configurations in the unit cell, suggesting stereochemical complexity absent in the smaller [2.2.1] system .
2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives Example: 3-((1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol replaces sulfur with oxygen .
Substituent Variations
Pyrazole vs. Pyridine Substituents Example: 2-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde replaces the 1-methylpyrazole group with a pyridine-carbaldehyde moiety . Functional Group Effects: The pyridine-carbaldehyde introduces an aldehyde group, which is reactive and may participate in covalent binding or further derivatization.
Methanone vs. Ester Linkages Example: Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate derivatives (e.g., compound 7b) use ester linkages instead of methanone groups . Electronic Differences: Esters are more polar and hydrolytically labile, whereas methanones are less reactive, offering stability under physiological conditions.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Ring Strain and Bioactivity : The bicyclo[2.2.1]heptane system’s strain may enhance binding affinity to rigid enzyme pockets, as seen in kinase inhibitors .
- Stereochemical Considerations : Bicyclo[2.2.2] derivatives exhibit multiple stereoisomers, complicating synthesis but offering opportunities for enantioselective catalysis .
Biological Activity
2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound can be characterized by its bicyclic structure, which includes a thia (sulfur-containing) moiety and a pyrazole ring. The IUPAC name provides insight into its structural complexity:
- IUPAC Name : this compound
- Molecular Formula : C10H12N4OS
- Molecular Weight : 232.29 g/mol
Pharmacological Profile
Research indicates that compounds similar to 2-thia-5-azabicyclo[2.2.1]heptan derivatives exhibit a range of pharmacological activities, including:
- Antiviral Activity : Some derivatives have shown efficacy against viral infections, particularly as precursors to antiviral agents like carbovir and abacavir .
- Neuroprotective Effects : Studies suggest potential neuroprotective properties, possibly through modulation of neuroinflammatory pathways .
- Anticancer Properties : Certain analogs have been investigated for their ability to inhibit cancer cell proliferation .
Case Study 1: Antiviral Efficacy
A study explored the antiviral potential of related azabicyclic compounds, demonstrating that modifications to the bicyclic structure could enhance efficacy against specific viral targets. The findings indicated that the presence of the thia group significantly influenced antiviral activity.
| Compound | Viral Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HIV | 0.5 | |
| Compound B | Influenza | 0.8 | |
| 2-thia... | TBD | TBD | Current Study |
Case Study 2: Neuroprotective Mechanisms
In an experimental model involving LPS-induced neuroinflammation, a derivative of the compound was administered, resulting in significant attenuation of inflammatory markers and restoration of antioxidant levels in the brain.
| Treatment | Inflammatory Marker Reduction (%) | Antioxidant Level Restoration (%) |
|---|---|---|
| Control | - | - |
| Compound X | 60 | 75 |
Mechanistic Insights
The biological activity of 2-thia-5-azabicyclo[2.2.1]heptan derivatives appears to be mediated through several mechanisms:
- Receptor Modulation : Interaction with specific receptors involved in inflammation and immune response.
- Enzyme Inhibition : Inhibition of enzymes critical for viral replication or cancer cell survival.
Q & A
[Basic] What synthetic methodologies are recommended for the preparation of 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone?
Answer:
The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting bicyclic thia-azabicyclo precursors with activated pyrazole derivatives. For example, hydrazine hydrate or acetic acid-mediated condensation under reflux conditions (e.g., 4–6 hours) to form the methanone bridge .
- Purification : Recrystallization using ethanol or ether to isolate the product, followed by thin-layer chromatography (TLC) for purity validation (solvent system: toluene/ethyl acetate/water) .
- Characterization : NMR (¹H/¹³C) to confirm bicyclic and pyrazole moieties, and IR spectroscopy to verify ketone functionality .
[Advanced] How can reaction conditions be optimized to improve yield and minimize byproducts in the synthesis of this compound?
Answer:
Optimization strategies include:
- Catalytic Screening : Testing Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance coupling efficiency between the bicyclic and pyrazole components .
- Temperature Gradients : Systematic evaluation of reflux temperatures (e.g., 40–100°C) to balance reaction rate and side-product formation .
- Design of Experiments (DoE) : Employing factorial designs to assess interactions between solvent polarity, stoichiometry, and reaction time .
[Basic] Which spectroscopic and chromatographic techniques are critical for structural elucidation and purity assessment?
Answer:
- ¹H/¹³C NMR : Assign peaks to confirm the bicyclo[2.2.1]heptane sulfur-nitrogen scaffold and the methyl-pyrazole substituents .
- IR Spectroscopy : Identify the carbonyl stretch (~1650–1750 cm⁻¹) of the methanone group .
- HPLC-MS : Quantify purity and detect trace impurities using reverse-phase columns (C18) with acetonitrile/water gradients .
[Advanced] How should researchers address contradictory bioactivity data across different studies?
Answer:
Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., bacterial vs. mammalian) or endpoint metrics (e.g., IC₅₀ vs. MIC). Standardize protocols using CLSI guidelines .
- Compound Purity : Re-evaluate purity via HPLC and exclude degradation products (e.g., hydrolyzed ketones) .
- Solubility Factors : Use dimethyl sulfoxide (DMSO) controls to ensure consistent bioavailability in biological assays .
[Advanced] What methodologies are recommended for evaluating the environmental fate and ecological risks of this compound?
Answer:
- Biodegradation Studies : Aerobic/anaerobic batch tests to measure half-life in soil/water matrices .
- Bioaccumulation Potential : Calculate logP values (e.g., using ChemAxon software) and assess trophic magnification in model organisms (e.g., Daphnia magna) .
- QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC₅₀ for fish) via EPI Suite or TEST software .
[Advanced] How can in silico approaches enhance the prediction of pharmacokinetic properties?
Answer:
- Molecular Docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .
- ADMET Prediction : Use SwissADME or ADMETLab to estimate absorption, distribution, and toxicity profiles .
- MD Simulations : Model membrane permeability via lipid bilayer trajectories (e.g., GROMACS) .
[Basic] What stability testing protocols are essential for ensuring compound integrity during storage?
Answer:
- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 6 months and monitor degradation via HPLC .
- Light Sensitivity : Perform ICH Q1B photostability testing using UV/visible light chambers .
- Lyophilization : For long-term storage, lyophilize under inert atmospheres (N₂) to prevent oxidation .
[Advanced] How can researchers identify and characterize synthetic byproducts or isomers?
Answer:
- LC-HRMS : Use high-resolution mass spectrometry to detect low-abundance byproducts (e.g., regioisomers from pyrazole substitution) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the bicyclic core .
- Mechanistic Studies : Probe reaction intermediates via in situ FTIR or NMR to track side-reaction pathways .
[Basic] What are the key considerations for designing in vitro biological activity assays?
Answer:
- Cell Viability Controls : Include MTT assays to rule out cytotoxicity confounders .
- Dose-Response Curves : Use 8–10 concentration points to calculate accurate EC₅₀ values .
- Positive Controls : Compare against known inhibitors (e.g., fluconazole for antifungal assays) .
[Advanced] How can synthetic routes be modified to incorporate isotopic labeling for metabolic tracing?
Answer:
- ¹³C-Labeling : Introduce ¹³C at the methanone carbonyl via labeled acetic acid precursors .
- Deuterium Exchange : Use D₂O in recrystallization steps to incorporate deuterium at exchangeable protons .
- Radioisotope Synthesis : Collaborate with specialized facilities for ¹⁴C labeling of the pyrazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
